N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLFTWBTXDWEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide bond is formed by reacting the phenylamine precursor (2-amino-4-trifluoromethylphenyl group) with methanesulfonyl chloride. This reaction is catalyzed by a base (e.g., pyridine) and typically occurs under mild conditions (room temperature to 0°C) in a polar aprotic solvent like dichloromethane or THF .
Reaction scheme :
Amination of Aromatic Precursors
The amino group is introduced via nucleophilic aromatic substitution of halogenated precursors. For example, a chlorinated intermediate (e.g., 2,6-dichloro-4-trifluoromethylphenyl) reacts with ammonia in the presence of a hydrophilic solvent like THF at elevated temperatures (100–200°C) for 2–24 hours . This step replaces halogen atoms with amino groups while retaining the trifluoromethyl substituent.
Key conditions :
-
Temperature : 130–160°C (preferred range)
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Time : 4–7 hours (optimized)
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Catalyst : None reported; reaction driven by thermal energy .
Dehalogenation
Post-amination, residual halogen atoms (if present) are removed via catalytic hydrogenation . A typical protocol involves:
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Adding a palladium catalyst (e.g., 5% Pd/C) to the reaction mixture.
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Heating under hydrogen pressure (1.6–2.0 MPa) at 60–130°C for 1–5 hours .
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Filtration and purification to isolate the dehalogenated product.
Example protocol from EP2527327A1 :
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Conditions : 100°C, 3 hours, 1.6 MPa H₂, 5% Pd/C catalyst.
Amination
The reaction proceeds via nucleophilic aromatic substitution , where ammonia replaces halogen atoms at para positions. The trifluoromethyl group acts as an electron-withdrawing meta-directing group, facilitating substitution at the para position .
Mechanistic steps :
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Activation : Halogen leaves the aromatic ring, forming a Meisenheimer complex.
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Attack : Ammonia nucleophile replaces the halide.
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Aromaticity restoration : Release of a proton regenerates the aromatic ring .
Sulfonamide Formation
The reaction between the phenylamine and methanesulfonyl chloride involves electrophilic substitution . The amine’s lone pair attacks the sulfur atom of the sulfonyl chloride, displacing chloride as a leaving group.
Mechanistic steps :
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Base deprotonation : Pyridine neutralizes HCl, driving the reaction forward.
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Nucleophilic attack : Amine attacks the electrophilic sulfur.
Dehalogenation
Hydrogenation reduces residual halogen atoms via catalytic hydrogen transfer . The Pd/C catalyst facilitates adsorption of hydrogen onto the surface, enabling transfer to the aromatic ring .
Key factors :
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Pressure : Higher pressures (1.6–2.0 MPa) enhance hydrogen adsorption.
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Temperature : 60–130°C balances reaction rate and catalyst stability .
Reaction Optimization
| Reaction Step | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Amination (Example 1) | 150°C, 6h, NH₃, THF |
Scientific Research Applications
The compound exhibits notable biological activities, particularly in antibacterial and anti-inflammatory contexts.
Antibacterial Properties
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide has demonstrated significant antibacterial activity against various strains of bacteria. Research indicates that it may inhibit bacterial enzymes involved in folate synthesis, similar to traditional sulfonamides. A recent study reported the following Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In vitro assays revealed that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential therapeutic application in inflammatory diseases. The following table summarizes cytokine levels before and after treatment with the compound:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 500 |
| IL-6 | 1200 | 300 |
| IL-1β | 800 | 200 |
These findings support the hypothesis that this compound may act as an antagonist to receptors involved in inflammatory signaling pathways .
Medicinal Chemistry Applications
This compound is being explored for its potential therapeutic effects across various diseases. Its structural features enhance lipophilicity and bioavailability, which are crucial for effective drug design. The trifluoromethyl group plays a significant role in improving the compound's pharmacological profile by facilitating cell membrane penetration and interaction with specific molecular targets .
Case Studies
- Antimicrobial Studies : A series of compounds derived from this compound were tested for their efficacy against Staphylococcus aureus and other pathogens. The results indicated that modifications to the chemical structure could enhance antibacterial activity, leading to further investigations into structure-activity relationships .
- Cancer Research : In studies assessing anticancer properties, derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, suggesting potential applications in oncology .
Mechanism of Action
The mechanism of action of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with an amino group (-NH₂) at the ortho position and a trifluoromethyl (-CF₃) group at the para position. This structure confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Comparison with Structural Analogs
Positional Isomers
Substituent Variations
Key Observations :
- The target compound’s synthesis is less complex than analogs requiring multi-step functionalization (e.g., TRPV1 antagonists) .
- Lower yields compared to halogenated derivatives (e.g., 85% for compound 5 in ) suggest sensitivity of the amino group to reaction conditions.
Physicochemical and Pharmacokinetic Properties
Structural Impact :
- The amino group in the target compound enhances water solubility and metabolic stability via hydrogen bonding, whereas halogenated analogs (e.g., -Cl, -CF₃) prioritize lipophilicity and membrane permeability .
Biological Activity
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The methanesulfonamide moiety is known for its ability to form hydrogen bonds, facilitating interactions with various biological targets.
The primary mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving protein kinases and other critical enzymes.
- Receptor Modulation : It may act as a modulator of specific receptors, influencing signal transduction pathways crucial for cellular responses .
- Cell Penetration : The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively reach intracellular targets.
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. For instance, it has been compared favorably against standard chemotherapeutics in vitro, showing promising cytotoxic effects on tumor cell lines .
- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentrations (MICs) have been reported to be competitive with existing antibiotic standards .
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Cancer Cell Line Studies : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to the reference drug bleomycin. The study employed a three-component cycloaddition followed by an enamine reaction to synthesize derivatives that exhibited improved activity .
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains. The compound showed significant antibacterial activity with MIC values ranging from 0.070 to 8.95 μM against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
- Inflammation Models : In vivo models of inflammation revealed that the compound could reduce inflammatory markers significantly when administered in appropriate doses, suggesting its utility in treating inflammatory diseases .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding aniline derivative. For example, iodoacetic acid-mediated cyclization has been used for structurally related sulfonamides to achieve high yields (>85%) . Purification typically involves recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, methanol/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4, sulfonamide at N1) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 295.08) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs like N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Stability studies (TGA/DSC) show decomposition >200°C, but aqueous solutions degrade at pH <3 or >10 .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The -CF group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. In analogs, this moiety reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative pharmacokinetic studies . For SAR studies, replace -CF with -Cl or -CH to assess bioactivity changes .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
- Methodological Answer : Discrepancies may arise from assay conditions. For example:
- Enzyme Assays : Use recombinant human TRPV1 (IC ~50 nM) with capsaicin as a positive control .
- Cellular Assays : Account for off-target effects via CRISPR knockouts or competitive binding with BCTC (IC ~10 nM) . Normalize data to cell viability (MTT assay) and validate with orthogonal methods (e.g., calcium imaging) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Dosing : Administer orally (5–10 mg/kg) or intravenously (1–2 mg/kg) in rodent models. Plasma half-life (t) for analogs is ~4–6 hours .
- Metabolite Identification : Use LC-MS/MS to detect primary metabolites (e.g., sulfonamide hydrolysis products) in liver microsomes .
- Tissue Distribution : Radiolabel the compound (e.g., C at the benzene ring) and quantify uptake in target tissues (brain, liver) via scintillation counting .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with TRPV1 (PDB: 3J5P) to identify binding poses. The sulfonamide group forms hydrogen bonds with Arg557, while -CF occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
